molecular formula C16H10BrNO3 B14203870 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan CAS No. 918429-28-4

2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan

Cat. No.: B14203870
CAS No.: 918429-28-4
M. Wt: 344.16 g/mol
InChI Key: MTQFKQUHYVVFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with a bromo-nitroethenyl group and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan typically involves multi-step organic reactions. One possible synthetic route could involve the bromination of a suitable precursor followed by nitration and subsequent coupling with a naphthalenyl derivative. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan would depend on its specific interactions with molecular targets. For instance, if it exhibits biological activity, it might interact with enzymes or receptors, affecting biochemical pathways. The nitro and bromo groups could play a role in these interactions by forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-2-nitroethenyl)-5-phenylfuran: Similar structure but with a phenyl group instead of a naphthalenyl group.

    2-(2-Chloro-2-nitroethenyl)-5-(naphthalen-1-yl)furan: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

2-(2-Bromo-2-nitroethenyl)-5-(naphthalen-1-yl)furan is unique due to the presence of both a bromo-nitroethenyl group and a naphthalenyl group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

918429-28-4

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

2-(2-bromo-2-nitroethenyl)-5-naphthalen-1-ylfuran

InChI

InChI=1S/C16H10BrNO3/c17-16(18(19)20)10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H

InChI Key

MTQFKQUHYVVFGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=C([N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.